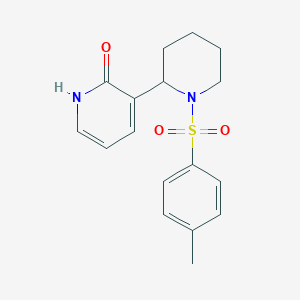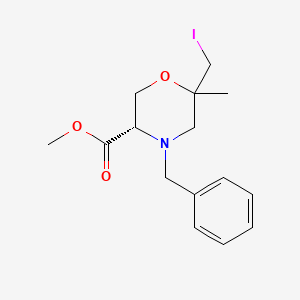
(2-Fluoro-6-methoxypyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO2. It is a derivative of pyridine, featuring a fluorine atom at the second position, a methoxy group at the sixth position, and a hydroxymethyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-methoxypyridin-4-yl)methanol typically involves the following steps:
Starting Material: The process begins with the selection of a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the second position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the sixth position.
Hydroxymethylation: Introduction of the hydroxymethyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of (2-Fluoro-6-methoxypyridin-4-yl)aldehyde or (2-Fluoro-6-methoxypyridin-4-yl)acid.
Reduction: Formation of (2-Fluoro-6-methoxypyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The methoxy and hydroxymethyl groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparación Con Compuestos Similares
- (2-Fluoropyridin-4-yl)methanol
- (3-Fluoro-2-methoxypyridin-4-yl)methanol
- (5-Fluoro-2-methoxypyridin-4-yl)methanol
Comparison:
- Structural Differences: The position of the fluorine and methoxy groups varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence and position of the fluorine and methoxy groups influence the reactivity and stability of the compounds.
- Applications: While all these compounds have potential applications in pharmaceuticals and agrochemicals, their specific uses may vary based on their unique properties .
Propiedades
Fórmula molecular |
C7H8FNO2 |
|---|---|
Peso molecular |
157.14 g/mol |
Nombre IUPAC |
(2-fluoro-6-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3 |
Clave InChI |
BSTWDJRPFHJZRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=C1)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)










